molecular formula C9H9FO2 B155346 3-(2-Fluorophenyl)propionic acid CAS No. 1643-26-1

3-(2-Fluorophenyl)propionic acid

Katalognummer B155346
CAS-Nummer: 1643-26-1
Molekulargewicht: 168.16 g/mol
InChI-Schlüssel: GUZLQEOSDXLCKX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-Fluorophenyl)propionic acid is a compound that can be associated with fluorinated aromatic structures, which are often used in the synthesis of biologically active compounds and pharmaceutical agents. The presence of the fluorine atom on the phenyl ring can significantly alter the physical and chemical properties of the compound, making it a valuable moiety in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of related fluorinated compounds often involves multiple steps, including protection of functional groups, halogen-lithium exchange reactions, and the use of boronic acids or esters in cross-coupling reactions. For example, amino-3-fluorophenyl boronic acid is synthesized from 4-bromo-2-fluoroaniline through a series of steps that include protecting the amine group, lithium-bromine exchange, and acidic hydrolysis, yielding a compound with a boronic acid pKa suitable for further reactions .

Molecular Structure Analysis

The molecular structure of fluorinated compounds can be determined using techniques such as X-ray crystallography. For instance, the crystal structure of a tin compound derived from a similar fluorinated acid showed a tetrahedral geometry around the tin atom . Such detailed structural information is crucial for understanding the reactivity and potential applications of these compounds.

Chemical Reactions Analysis

Fluorinated compounds participate in a variety of chemical reactions, including Suzuki cross-coupling and other transformations that are central to organic synthesis. The presence of fluorine can influence the reactivity and selectivity of these reactions. Organotin esterification is another example where fluorinated acids react with organotin compounds to form esters with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are influenced by the electronegativity of fluorine. For example, the electrochemical fluorination of nitrogen-containing carboxylic acids leads to perfluoroacid fluorides with unique properties such as lowered surface tension in aqueous solutions . The introduction of fluorine can also affect the vibrational and electronic structure of compounds, as seen in the study of unnatural 3-amino-3-(4-fluorophenyl)propionic acid using IR and Raman spectroscopy supported by DFT calculations .

Relevant Case Studies

Case studies involving fluorinated compounds often focus on their applications in medicinal chemistry and material science. For instance, the development of a continuous enzymatic process for the synthesis of (R)-3-(4-fluorophenyl)-2-hydroxy propionic acid demonstrates the potential for large-scale production of chiral fluorinated compounds with high enantiomeric excess, which are valuable in pharmaceutical synthesis . Additionally, the use of 2-fluoro-2 phenylacetic acid as a chiral derivatizing agent for NMR spectroscopy highlights the utility of fluorinated compounds in analytical chemistry .

Wissenschaftliche Forschungsanwendungen

  • Chemical Synthesis

    • Application : “3-(2-Fluorophenyl)propionic acid” is used in the field of chemical synthesis . It is a chemical compound that can be used as a building block in the synthesis of other complex molecules .
    • Method of Application : The specific methods of application or experimental procedures would depend on the particular synthesis pathway being used. Typically, this compound would be reacted with other reagents under controlled conditions to form the desired product .
    • Results or Outcomes : The outcomes of these synthesis reactions would be the formation of new chemical compounds. The exact results would depend on the specific reactions being carried out .
  • Pharmaceutical Research

    • Application : There is a study that used a similar compound, “3-(2-Ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid”, as a triple-acting PPARα, -γ, and -δ agonist . Although it’s not exactly “3-(2-Fluorophenyl)propionic acid”, it suggests potential pharmaceutical applications for similar compounds.
    • Method of Application : In pharmaceutical research, such compounds are typically tested in vitro (in a lab dish) and in vivo (in a living organism) to determine their effects .
    • Results or Outcomes : The outcomes of these studies would be a better understanding of the biological activity of the compound, which could potentially lead to the development of new drugs .
  • Pharmacokinetics and Druglikeness

    • Application : “3-(2-Fluorophenyl)propionic acid” could potentially be used in the field of pharmacokinetics and druglikeness . Pharmacokinetics is the study of how a drug is absorbed, distributed, metabolized, and excreted by the body. Druglikeness is a concept used in drug design to estimate how “drug-like” a prospective compound is, which can help predict its pharmacokinetic properties .
    • Method of Application : In this field, the compound would be studied using various in vitro and in vivo methods to determine its pharmacokinetic properties and druglikeness .
    • Results or Outcomes : The outcomes of these studies would be a better understanding of the compound’s potential as a drug candidate .
  • Synthesis of 2-Oxopiperazine Guanidine Analog

    • Application : Although not exactly “3-(2-Fluorophenyl)propionic acid”, a similar compound “3-(4-Fluorophenyl)propionic acid” has been used in the synthesis of 2-oxopiperazine guanidine analog . This suggests potential applications for “3-(2-Fluorophenyl)propionic acid” in similar synthetic pathways .
    • Method of Application : The specific methods of application or experimental procedures would depend on the particular synthesis pathway being used .
    • Results or Outcomes : The outcomes of these synthesis reactions would be the formation of new chemical compounds .
  • Pharmacokinetics and Druglikeness

    • Application : “3-(2-Fluorophenyl)propionic acid” could potentially be used in the field of pharmacokinetics and druglikeness . Pharmacokinetics is the study of how a drug is absorbed, distributed, metabolized, and excreted by the body. Druglikeness is a concept used in drug design to estimate how “drug-like” a prospective compound is, which can help predict its pharmacokinetic properties .
    • Method of Application : In this field, the compound would be studied using various in vitro and in vivo methods to determine its pharmacokinetic properties and druglikeness .
    • Results or Outcomes : The outcomes of these studies would be a better understanding of the compound’s potential as a drug candidate .
  • Synthesis of 2-Oxopiperazine Guanidine Analog

    • Application : Although not exactly “3-(2-Fluorophenyl)propionic acid”, a similar compound “3-(4-Fluorophenyl)propionic acid” has been used in the synthesis of 2-oxopiperazine guanidine analog . This suggests potential applications for “3-(2-Fluorophenyl)propionic acid” in similar synthetic pathways .
    • Method of Application : The specific methods of application or experimental procedures would depend on the particular synthesis pathway being used .
    • Results or Outcomes : The outcomes of these synthesis reactions would be the formation of new chemical compounds .

Safety And Hazards

3-(2-Fluorophenyl)propionic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It should be stored in a well-ventilated place, with the container kept tightly closed .

Eigenschaften

IUPAC Name

3-(2-fluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-4H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUZLQEOSDXLCKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00366370
Record name 3-(2-Fluorophenyl)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Fluorophenyl)propionic acid

CAS RN

1643-26-1
Record name 3-(2-Fluorophenyl)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-fluorophenyl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of ethyl 3-(2-fluorophenyl)propionate (25.54 g, 0.130 mol) and a 50% aqueous solution of sodium hydroxide (30 mL) in water (130 mL) was refluxed for 2 h. After cooling the mixture was washed with diethyl ether (2×100 mL). The aqueous phase was chilled in an ice bath, and the pH was adjusted to 3 with hydrochloric acid . The white precipitate which formed was collected by filtration, washed repeatedly with water, and dried in a vacuum at 60° C. for 18 h to give 18.66 g (85%) of 3-(2-fluorophenyl)propionic acid as a white solid; m.p., 72°-74° C. This material was used without further purification.
Quantity
25.54 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
130 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

3-(2-fluoro-phenyl)-acrylic acid (10.00 g, 60.30 mmol) in THF was mixed with Rh/Al2O3 (500 mg) and hydrogenated for 14 hours. The reaction mixture was filtered through celite and the filtrate was concentrated to give 3-(2-fluoro-phenyl)-propionic acid. 3-(2-chloro-phenyl)-propionic acid (10.0 g, 43.70 mmol) was then reacted with SOCl2 (6.60 mL, 90.48 mmol) and AlCl3 (9.00 g, 67.50 mmol) according to the protocols as outlined in general procedure C to afford the title compound. vi Musso, David L.; Cochran, Felicia R.; Kelley, James L.; McLean, Ed W.; Selph, Jeffrey L.; Rigdon, Greg C.; Orr, G. Faye; Davis, Ronda G.; Cooper, Barrett R.; Styles, Virgil L.; Thompson, James B.; Hall, William R. J. Med. Chem. 2003, 46, 399-408.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
500 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

49 g (0.183 mol) of diethyl 2-(2-fluorobenzyl)malonate were mixed with 183 ml of 37% HCl and 9.4 ml of glacial acetic acid. The mixture was heated atreflux for 27 hours, then cooled; the solid precipitated was filtered, taken up with water, basified with sat. NaHCO3, washed with diethyl ether, then reacidified with 20% HCl, extracted with diethyl ether and washed with brine. After drying and evaporation, the oily residue was taken up with petroleum ether: upon freezing a white solid precipitated (21.5 g; 70%).
Quantity
49 g
Type
reactant
Reaction Step One
Name
Quantity
183 mL
Type
reactant
Reaction Step One
Quantity
9.4 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Fluorophenyl)propionic acid
Reactant of Route 2
3-(2-Fluorophenyl)propionic acid
Reactant of Route 3
Reactant of Route 3
3-(2-Fluorophenyl)propionic acid
Reactant of Route 4
Reactant of Route 4
3-(2-Fluorophenyl)propionic acid
Reactant of Route 5
Reactant of Route 5
3-(2-Fluorophenyl)propionic acid
Reactant of Route 6
Reactant of Route 6
3-(2-Fluorophenyl)propionic acid

Citations

For This Compound
24
Citations
X Wang, A Song, S Dixon, MJ Kurth, KS Lam - Tetrahedron letters, 2005 - Elsevier
Solid phase synthesis of 1, 2-disubstituted-6-nitro-1,4-dihydroquinazolines is described. The new tetrafunctional scaffold N-Alloc-3-amino-3-(2-fluoro-5-nitrophenyl)propionic acid was …
Number of citations: 17 www.sciencedirect.com
Q Wang, Y Pan, H Luo, Y Zhang, F Gao, J Wang… - Molecules, 2022 - mdpi.com
In the design of antineoplastic drugs, quinazolinone derivatives are often used as small molecule inhibitors for kinases or receptor kinases, such as the EGFR tyrosine kinase inhibitor …
Number of citations: 1 www.mdpi.com
DP Leworthy - 1972 - spiral.imperial.ac.uk
Fluorine magnetic resonance has been used to study the interaction of N-trifluoroacetyl-X-phenyl alanines with the enzyme 01-chymotrypsin with varying pH and buffer systems. The …
Number of citations: 2 spiral.imperial.ac.uk
M Lemhadri, H Doucet, M Santelli - Tetrahedron, 2004 - Elsevier
Through the use of [PdCl(C 3 H 5 )] 2 /Cis,cis,cis-1,2,3,4-tetrakis(diphenylphosphinomethyl)cyclopentane as a catalyst, a range of aryl bromides undergoes Heck reaction with acrolein …
Number of citations: 30 www.sciencedirect.com
W Wanat, M Talma, B Dziuk, P Kafarski - Biomolecules, 2020 - mdpi.com
A library of novel phosphonic acid analogues of homophenylalanine and phenylalanine, containing fluorine and bromine atoms in the phenyl ring, have been synthesized. Their …
Number of citations: 1 www.mdpi.com
M Ankersen, BS Hansen, TK Hansen, J Lau… - European journal of …, 1999 - Elsevier
Aseries of 96 growth hormone secretagogues, derived from ipamorelin are described. The compounds are prepared as a 6 × 4 × 4 member library on solid support using a PAL resin. …
Number of citations: 13 www.sciencedirect.com
Z Li, Y Pan, W Zhong, Y Zhu, Y Zhao, L Li, W Liu… - Bioorganic & Medicinal …, 2014 - Elsevier
A small molecule library of N-acyl-substituted 1,2-benzisothiazol-3-one derivatives has been synthesized and evaluated as inhibitors of caspase-3 and -7, in which some of them …
Number of citations: 12 www.sciencedirect.com
SM Dixon - 2006 - search.proquest.com
The development of small molecule scaffolding compounds is described. The synthesis of several heterocylic containing scaffolds is detailed both in solution phase and on solid support…
Number of citations: 0 search.proquest.com
MD Shultz, D Majumdar, DN Chin… - Journal of Medicinal …, 2013 - ACS Publications
Tankyrases 1 and 2 are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that modulate Wnt pathway signaling. While amide- and lactam-based nicotinamide …
Number of citations: 45 pubs.acs.org
W Mutatu - 2010 - search.proquest.com
Phenylalanine aminomutase (PAM) derived from Taxus is a multifunctional enzyme that catalyzes the reversible vicinal exchange of the amino group and the pro-(3S) hydrogen of …
Number of citations: 0 search.proquest.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.